4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-propyl-

Description

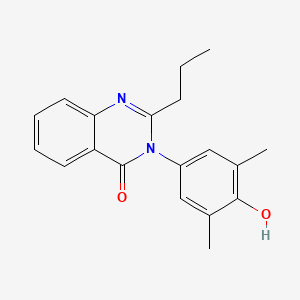

4(3H)-Quinazolinone is a heterocyclic scaffold with a fused benzene and pyrimidine ring system. The compound 3-(3,5-dimethyl-4-hydroxyphenyl)-2-propyl-4(3H)-quinazolinone features a 2-propyl chain at position 2 and a 3,5-dimethyl-4-hydroxyphenyl group at position 2. These substituents confer distinct physicochemical and biological properties:

- Position 3 (3,5-dimethyl-4-hydroxyphenyl): A phenolic group with electron-donating methyl substituents, which may enhance solubility via hydrogen bonding while introducing steric effects .

Properties

CAS No. |

28513-42-0 |

|---|---|

Molecular Formula |

C19H20N2O2 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

3-(4-hydroxy-3,5-dimethylphenyl)-2-propylquinazolin-4-one |

InChI |

InChI=1S/C19H20N2O2/c1-4-7-17-20-16-9-6-5-8-15(16)19(23)21(17)14-10-12(2)18(22)13(3)11-14/h5-6,8-11,22H,4,7H2,1-3H3 |

InChI Key |

YXIWNSLZQISSPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C(=C3)C)O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4(3H)-quinazolinone derivatives typically involves the formation of the quinazolinone core followed by substitution at the 2- and 3-positions. The compound , featuring a 3-(3,5-dimethyl-4-hydroxyphenyl) and 2-propyl substitution, can be synthesized by adapting known methods for 2,3-disubstituted quinazolin-4(3H)-ones.

Stepwise Preparation

Preparation of 4(1H)-2,3-Dihydroquinazolinones Intermediates

A common approach involves the condensation of an amide precursor with an aromatic aldehyde under acidic conditions. For example, amide (6 mmol) is dissolved in acetic acid (8 mL), and the corresponding aldehyde (6.6 mmol) is added. The reaction mixture is stirred at room temperature for 0.5 hours. Upon completion, cold water is added to precipitate the intermediate, which is filtered and washed with cold ethanol to yield the 4(1H)-2,3-dihydroquinazolinone intermediate (denoted as intermediate A).

Conversion to 4(3H)-Quinazolinone Derivatives

The intermediate is then subjected to oxidation or further functionalization to yield the quinazolinone product. For the 2-propyl substitution, alkylation of quinazolinone at the 2-position is carried out using alkylating agents such as ethyl chloroacetate or chloroacetyl chloride in the presence of potassium carbonate and potassium iodide in dimethylformamide (DMF) at 60 °C for 4 hours. The reaction mixture is then cooled, and the product is precipitated by adding water, followed by filtration and recrystallization.

Microwave-Assisted Synthesis with Phase-Transfer Catalysis

Microwave irradiation has been employed as a green and efficient method to accelerate the synthesis of 2,3-disubstituted quinazolinones. A suspension of 2-propylquinazolinone, aromatic aldehyde (such as 3,5-dimethyl-4-hydroxybenzaldehyde), tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, and potassium carbonate in water is irradiated in a microwave bath at 600 W and 120 °C for 8–10 minutes. After cooling, acidification and filtration yield the desired quinazolinone derivatives. This method offers advantages in terms of reduced reaction time, improved yields, and environmental friendliness.

Summary of Reaction Conditions and Yields

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

Reduction: Reduction reactions can target the quinazolinone ring, potentially converting it to dihydroquinazolinones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinones, dihydroquinazolinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-propyl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

Medicine: Its potential anticancer activity is being explored in preclinical studies.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-propyl- involves its interaction with various molecular targets. It can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways and molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the substituents, properties, and biological activities of the target compound with structurally related quinazolinones and heterocycles:

Key Observations:

Substituent Effects on Bioactivity: The triazole group in quinconazole and fluquinconazole is critical for fungicidal activity, likely via cytochrome P450 inhibition . Chlorophenyl and fluoro substituents (e.g., in fluquinconazole) enhance electron-withdrawing effects, improving stability and target affinity.

Hydroxyl vs. Methoxy Groups: The hydroxyl group in the target compound improves water solubility but may reduce metabolic stability compared to methoxy groups (e.g., compound 4k) .

Synthetic Accessibility: Pd-catalyzed cross-coupling (as in ) is a common strategy for introducing aryl/heteroaryl groups at position 3. However, the phenolic hydroxyl group in the target compound may require protective-group strategies during synthesis .

Biological Activity

4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)- is a compound with a quinazolinone core structure known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and analgesic properties, supported by research findings and case studies.

- Molecular Formula : C16H14N2O2

- Molecular Weight : 266.29 g/mol

The compound features a hydroxyl group and two methyl groups on the aromatic ring, contributing to its unique chemical properties and potential biological functions.

Antimicrobial Activity

Research indicates that derivatives of 4(3H)-Quinazolinone exhibit significant antimicrobial properties. In particular, studies have shown that these compounds can inhibit the growth of various bacterial strains. For example, a derivative was found to be effective against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antimicrobial activity.

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)- | E. coli | 18 |

| 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)- | S. aureus | 20 |

| 4(3H)-Quinazolinone, 2-propyl | P. aeruginosa | 15 |

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been widely studied. A recent study evaluated the inhibitory effects of various derivatives on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that certain derivatives exhibited cytotoxic effects with IC50 values suggesting significant potency against these cancer cells.

Table 2: Cytotoxicity of Quinazolinone Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)- | MCF-7 | 25.6 |

| 4(3H)-Quinazolinone, 2-propyl | HepG2 | 30.1 |

| Benzimidazole-conjugated quinazolinone | HepG2 | 22.0 |

These findings suggest that the unique structure of the compound enhances its interaction with biological targets involved in cancer cell proliferation.

Analgesic Activity

The analgesic properties of quinazolinone derivatives have also been explored. In vivo studies demonstrated that certain derivatives exhibited significant analgesic activity compared to standard analgesics like Aspirin and Indomethacin. For instance, one study reported that a derivative showed higher analgesic activity than these standard drugs when tested in animal models.

Table 3: Analgesic Activity Comparison

| Compound Name | Analgesic Activity (vs Aspirin) | Analgesic Activity (vs Indomethacin) |

|---|---|---|

| 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)- | Higher | Higher |

| Standard Aspirin | Baseline | Baseline |

| Standard Indomethacin | Baseline | Baseline |

Case Studies

- SARS-CoV-2 Inhibition : Recent research highlighted the potential of quinazolinone derivatives as inhibitors of the SARS-CoV-2 protease. The study emphasized the design and synthesis of novel derivatives that exhibited promising antiviral activity against COVID-19 .

- Structure-Activity Relationship : A comprehensive analysis was conducted to understand how structural modifications impact biological activity. It was found that specific substitutions on the quinazolinone core significantly enhanced both anticancer and antimicrobial activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.